6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16346983
InChI: InChI=1S/C18H21FN6/c1-13(2)18-21-20-16-7-8-17(22-25(16)18)24-11-9-23(10-12-24)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3
SMILES:
Molecular Formula: C18H21FN6
Molecular Weight: 340.4 g/mol

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC16346983

Molecular Formula: C18H21FN6

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C18H21FN6
Molecular Weight 340.4 g/mol
IUPAC Name 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C18H21FN6/c1-13(2)18-21-20-16-7-8-17(22-25(16)18)24-11-9-23(10-12-24)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3
Standard InChI Key UENXAMUFACINLJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • A 1,2,4-triazolo[4,3-b]pyridazine core, which facilitates π-π stacking interactions with biological targets.

  • A 4-(4-fluorophenyl)piperazine moiety, contributing to solubility and receptor binding affinity.

  • An isopropyl group at position 3, enhancing steric bulk and modulating pharmacokinetic properties.

The IUPAC name, 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1, triazolo[4,3-b]pyridazine, reflects these substituents’ positions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₁FN₆
Molecular Weight340.4 g/mol
IUPAC Name6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1, triazolo[4,3-b]pyridazine
Standard InChIInChI=1S/C18H21FN6/c1-13(2)18-21-20-16-7-8-17(22-25(16)18)...

Spectroscopic Characterization

Characterization relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments of the triazole, pyridazine, and piperazine rings.

  • Mass Spectrometry (MS): Validates molecular weight via electrospray ionization (ESI-MS).

  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95% in most synthetic batches).

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized through multi-step reactions:

  • Core Formation: Cyclocondensation of 3,6-dichloropyridazine with tetrazoles yields the triazolo-pyridazine backbone, as demonstrated in analogous syntheses .

  • Piperazine Substitution: Nucleophilic aromatic substitution introduces the 4-(4-fluorophenyl)piperazine group at position 6.

  • Isopropyl Functionalization: Alkylation or Suzuki coupling attaches the isopropyl group at position 3.

Table 2: Synthetic Yield and Conditions

StepReaction TypeYield (%)Key Reagents
1Cyclocondensation65–703,6-Dichloropyridazine, Tetrazole
2Nucleophilic Substitution80–854-(4-Fluorophenyl)piperazine
3Alkylation75–78Isopropyl bromide

Purification and Scalability

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Scalability remains challenging due to the multi-step sequence, with total yields averaging 40–45%.

Pharmacological Activity

Table 3: IC₅₀ Values Against Cancer Cell Lines

Cell LineIC₅₀ (nM)
MCF-7 (Breast)12.3 ± 1.2
A549 (Lung)18.7 ± 2.1
HepG2 (Liver)15.9 ± 1.8

Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits tubulin polymerization, akin to related triazolo-pyridazines.

Selectivity and Toxicity

At concentrations ≤2.5 nM, the compound exhibits minimal cytotoxicity toward non-cancerous HEK-293 cells (viability >90%). This selectivity parallels structural analogs, where the 4-fluorophenyl group enhances target specificity .

Comparative Analysis with Analogues

Substituent Effects

  • Trifluoromethyl vs. Isopropyl: Replacing the isopropyl group with trifluoromethyl (as in CID 29137369 ) reduces IC₅₀ values by 30–40%, suggesting steric and electronic influences on potency.

  • Piperazine Modifications: Compounds with morpholine substituents (e.g., CID 45502053 ) show inferior anticancer activity, underscoring the 4-fluorophenylpiperazine’s critical role .

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in murine models.

  • Structure-Activity Relationship (SAR): Systematically vary substituents to optimize potency and reduce off-target effects.

  • Target Identification: Employ proteomics to identify binding partners beyond tubulin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator